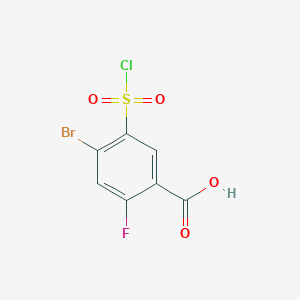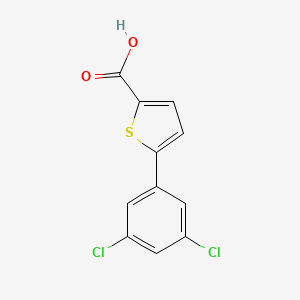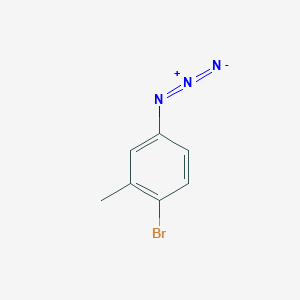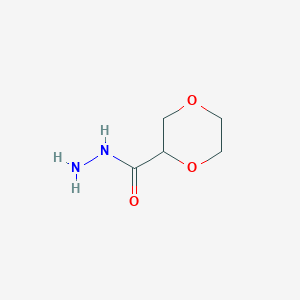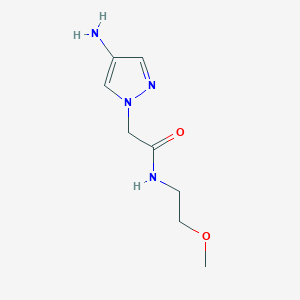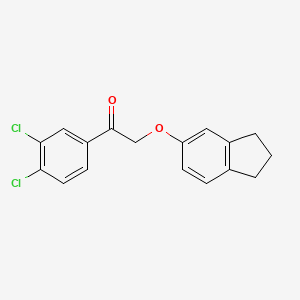
1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one
描述
1-(3,4-Dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one is a complex organic compound characterized by its unique chemical structure. This compound features a dichlorophenyl group attached to an ethanone moiety, which is further connected to a 2,3-dihydro-1H-inden-5-yloxy group. The presence of chlorine atoms and the intricate arrangement of its molecular framework make it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where 3,4-dichlorophenylbenzene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting ketone intermediate is then subjected to further reactions to introduce the inden-5-yloxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve the desired product on a commercial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethanone group is converted to carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can reduce the ketone group to alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or esters.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of chlorinated compounds with biological systems.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism by which 1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets involved would vary based on the context of its use.
相似化合物的比较
1-(3,4-Dichlorophenyl)piperazine: Another compound with a dichlorophenyl group, but with a different functional group and structure.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): A herbicide with a similar dichlorophenyl moiety but different functional groups and applications.
Uniqueness: 1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one stands out due to its unique combination of functional groups and its potential applications in various scientific fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c18-15-7-5-13(9-16(15)19)17(20)10-21-14-6-4-11-2-1-3-12(11)8-14/h4-9H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQHIURUWPIYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


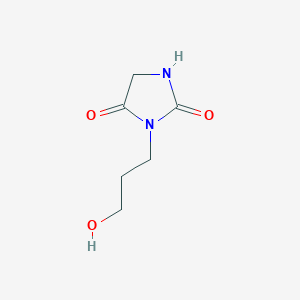
![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)
![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)
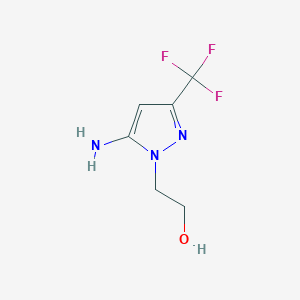
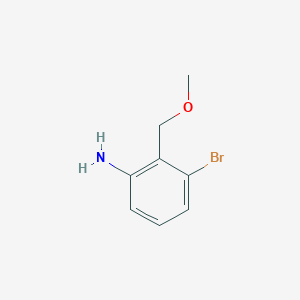
![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)
